Product packaging for Heptanedione, tetramethyl-(Cat. No.:CAS No. 92353-22-5)

Heptanedione, tetramethyl-

Cat. No.: B8572899
CAS No.: 92353-22-5
M. Wt: 184.27 g/mol
InChI Key: IGRLELOKIQLMHM-UHFFFAOYSA-N
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Description

Significance of Beta-Diketones as Versatile Ligands

Beta-diketones, or 1,3-diketones, are organic compounds characterized by two ketone functional groups separated by a single methylene (B1212753) carbon. These molecules are renowned in coordination chemistry for their role as highly versatile ligands. nih.gov Their utility stems from their ability to exist in tautomeric equilibrium between a keto and an enol form. The enol form can be deprotonated to yield a bidentate, monoanionic ligand, the β-diketonate, which readily coordinates to a metal ion.

This coordination typically results in the formation of a stable six-membered chelate ring. researchgate.net The ability to form complexes with most elements of the periodic table makes β-diketones fundamental building blocks in inorganic and organometallic synthesis. nih.gov The properties of the resulting metal complexes can be finely tuned by modifying the substituents on the β-diketone backbone. This tunability allows for the creation of compounds with a wide range of physicochemical properties, leading to their application in diverse areas such as:

Luminescent Materials : Complexes with rare earth ions can absorb UV light and transfer the energy to the metal ion, causing it to emit characteristic fluorescence. alfachemic.com

Catalysis : The stability and solubility of β-diketonate complexes make them effective catalysts or catalyst precursors for various organic transformations. alfachemic.comnih.gov

Material Synthesis : Volatile metal β-diketonate complexes are widely used as precursors in chemical vapor deposition (CVD) techniques for producing high-purity thin films and coatings. researchgate.net

Extraction : Their chelating ability is harnessed in solvent-solvent extraction processes for the separation and purification of metals. researchgate.net

Structural Characteristics of Heptanedione, tetramethyl- (TMHD)

2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) is a prominent member of the β-diketone family, distinguished by its specific molecular architecture. Its deprotonated, or ligand, form is often referred to as tmhd.

Table 1: Physicochemical Properties of Heptanedione, tetramethyl-
PropertyValueReference
Common NameDipivaloylmethane (DPM) nist.gov
Systematic Name2,2,6,6-Tetramethyl-3,5-heptanedione nist.govsigmaaldrich.com
CAS Registry Number1118-71-4 nist.gov
Molecular FormulaC₁₁H₂₀O₂ nist.gov
Molecular Weight184.28 g/mol sigmaaldrich.com
Boiling Point72-73 °C at 6 mmHg sigmaaldrich.com
Density0.883 g/mL at 25 °C sigmaaldrich.com

The most defining structural feature of TMHD is the presence of two bulky tert-butyl groups, (CH₃)₃C-, at each end of the dicarbonyl framework. utwente.nl These groups exert significant steric hindrance around the coordination site. This steric bulk is a critical characteristic that dictates the coordination chemistry of the ligand. It can effectively shield the central metal atom in a complex, which sterically controls the metal's coordination environment. acs.org This property can prevent the formation of polymeric structures by impeding oligomerization, thereby stabilizing monomeric, volatile metal complexes. researcher.life Like other β-diketones, TMHD undergoes keto-enol tautomerism, with the enolic form being essential for its function as a ligand in forming metal complexes. researchgate.net

Overview of Academic Research Trajectories for Heptanedione, tetramethyl-

Academic and industrial research involving TMHD has primarily focused on leveraging its unique structural properties for specific applications, most notably in materials science and catalysis.

Precursor for Chemical Vapor Deposition (CVD) A major research trajectory for TMHD is its use as a ligand in metal-organic precursors for CVD and related techniques like Atomic Layer Deposition (ALD). researchgate.netresearchgate.net The bulky tert-butyl groups increase the volatility and thermal stability of the metal complexes, which is a crucial requirement for CVD precursors. utwente.nl Metal-tmhd complexes, such as those of zirconium (Zr(thd)₄) and hafnium (Hf(thd)₄), are used to deposit high-purity metal oxide thin films like ZrO₂ and HfO₂ for applications in microelectronics. acs.orgnih.govresearchgate.net Research in this area investigates the synthesis, thermal properties, and decomposition pathways of these precursor molecules to optimize film deposition processes. nih.govresearchgate.net

Ligand in Homogeneous Catalysis TMHD serves as an important ancillary or supporting ligand in homogeneous catalysis. By coordinating to a catalytically active metal center, the TMHD ligand can modify the catalyst's stability and reactivity. A notable example is in the molybdenum-catalyzed deoxydehydration (DODH) of diols, where the addition of TMHD significantly increases the yield of the desired alkene product. researcher.lifeacs.org The bulky nature of the ligand is believed to prevent the molybdenum catalyst from aggregating into inactive oligomers, thus maintaining its catalytic activity. researcher.life It has also been employed in copper-catalyzed systems for the synthesis of complex medium-sized heterocyclic compounds. mdpi.com

Coordination Chemistry and Molecular Magnetism The fundamental coordination chemistry of TMHD with various transition metals, lanthanides, and main group elements is a continuous area of study. acs.orgnih.gov Researchers synthesize and characterize new M(thd)ₓ complexes to understand their structure, bonding, and reactivity. More recently, TMHD has been used as a ligand in the construction of dinuclear dysprosium (Dy₂-SMMs) single-molecule magnets. rsc.org In these systems, the ligand field created by TMHD and other coordinating groups plays a critical role in influencing the magnetic anisotropy and relaxation dynamics of the magnetic centers. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B8572899 Heptanedione, tetramethyl- CAS No. 92353-22-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92353-22-5

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2,2,5-trimethyloctane-3,4-dione

InChI

InChI=1S/C11H20O2/c1-6-7-8(2)9(12)10(13)11(3,4)5/h8H,6-7H2,1-5H3

InChI Key

IGRLELOKIQLMHM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)C(=O)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Heptanedione, Tetramethyl

Classical Approaches for 2,2,6,6-Tetramethyl-3,5-heptanedione Synthesis

Classical syntheses of β-diketones, including 2,2,6,6-tetramethyl-3,5-heptanedione, predominantly rely on the Claisen condensation and related reactions. wikipedia.org These methods involve the carbon-carbon bond formation between a ketone and an ester in the presence of a strong base. wikipedia.org

The reaction between an ester and a ketone is a type of crossed Claisen condensation. libretexts.org For the synthesis of 2,2,6,6-tetramethyl-3,5-heptanedione, the alkyl ketone used is 3,3-dimethyl-2-butanone, also known as pinacolone. In this reaction, the ketone enolate acts as the nucleophile. youtube.com The alpha-hydrogens of a ketone are generally more acidic than those of an ester, meaning the ketone is more readily deprotonated by the base to form the reactive enolate anion. libretexts.org This enolate then attacks the carbonyl carbon of the ester. youtube.com

The general mechanism proceeds through the following steps:

Enolate Formation : A strong base removes an alpha-proton from the ketone (pinacolone) to form a nucleophilic enolate. libretexts.org

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the ester (methyl pivalate). libretexts.org

Elimination : The tetrahedral intermediate formed collapses, eliminating the alkoxy group from the ester to form the β-diketone. libretexts.org

Historically, very strong bases like sodamide have been used for this synthesis, but they often result in low yields, sometimes as low as 20%. google.com

Table 1: Reactants in Classical Synthesis

RoleCompound NameFormula
Nucleophile Precursor Pinacolone(CH₃)₃CCOCH₃
Electrophile Methyl pivalate(CH₃)₃CCOOCH₃
Base (Classical) SodamideNaNH₂

Optimized Synthetic Pathways for Enhanced Yield and Purity

Due to the significant steric hindrance of the reactants and the low yields of classical methods, optimized pathways have been developed. These methods focus on alternative bases and reaction conditions to improve efficiency and simplify purification. google.com

One optimized approach involves mixing methyl trimethylacetate with an alkali base, such as potassium tert-butoxide or sodium tert-butoxide, in a suitable solvent like DMF or DMSO. google.com Pinacolone is then slowly added to this mixture under controlled heating (e.g., 40-60°C). This procedure avoids the use of harsher bases like sodamide or lithium amide, the latter of which can create difficulties during product workup. google.com This modified process is reported to be simpler to operate, more cost-effective, and more aligned with the principles of green chemistry, making it suitable for industrial-scale production. google.com

Table 2: Comparison of Synthetic Approaches

ParameterClassical MethodOptimized Method
Base Sodamide, Lithium amidePotassium tert-butoxide, Sodium tert-butoxide
Reported Yield Low (e.g., 20%)Higher (not explicitly quantified but improved)
Post-Reaction Treatment Troublesome, complexSimpler, involves water addition and purification
Solvents Not specified, potentially costlyDMF, DMSO, Methanamide

Preparation of Functionalized 2,2,6,6-Tetramethyl-3,5-heptanedione Derivatives

2,2,6,6-Tetramethyl-3,5-heptanedione is a versatile ligand and substrate used in the synthesis of various functionalized derivatives. chemicalbook.comsigmaaldrich.com

Its primary application in this context is as a bidentate ligand that forms stable complexes with a wide range of metal ions, particularly lanthanides. sigmaaldrich.comnih.gov For instance, it is used to modify metal alkoxide precursors, such as zirconium and hafnium propoxides, to create volatile metal-organic compounds like [Zr(OnPr)₃(thd)]₂ and Hf(OiPr)(thd)₃. nih.gov These derivatives are crucial in techniques like Metal-Organic Chemical Vapour Deposition (MOCVD) for producing metal oxide thin films. nih.gov

Furthermore, 2,2,6,6-tetramethyl-3,5-heptanedione serves as a key reactant in the synthesis of more complex organic molecules. It is utilized in the preparation of α-aryl-β-diketones and dicyanamidobenzene-bridged diruthenium complexes. sigmaaldrich.comfishersci.com It also acts as an ancillary ligand in the synthesis of organometallic compounds for specific applications, such as orange-emitting iridium(III) complexes used in organic light-emitting diodes (OLEDs). sigmaaldrich.com

Coordination Chemistry of Heptanedione, Tetramethyl

Ligand Properties and Coordination Modes

The coordination behavior of Heptanedione, tetramethyl- is largely dictated by its molecular structure, which features a central 1,3-dicarbonyl system flanked by bulky tert-butyl groups.

Heptanedione, tetramethyl- typically exists in equilibrium between its keto and enol tautomers. The enol form is crucial for its function as a ligand. Deprotonation of the enolic hydroxyl group results in the formation of a resonance-stabilized enolate anion. This anion acts as a bidentate chelating ligand, coordinating to a metal center through its two oxygen atoms. This chelation forms a stable six-membered ring with the metal ion. The resonance within the chelate ring leads to the delocalization of the negative charge across the O-C-C-C-O backbone, resulting in equivalent C-O and C-C bond lengths within this fragment.

The most prominent feature of the Heptanedione, tetramethyl- ligand is the presence of sterically demanding tert-butyl groups on either side of the dicarbonyl unit. This steric bulk significantly influences the coordination geometry of the resulting metal complexes.

The large tert-butyl groups can effectively shield the central metal ion from interactions with other molecules, which can lead to complexes with lower coordination numbers than might be expected with less bulky ligands. For instance, in the case of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II), the bulky tert-butyl groups contribute to weak packing interactions in the solid state. core.ac.uk This steric hindrance can also affect the planarity of the chelate rings. While the chelate rings in some copper(II) complexes of this ligand are nearly planar, with folding angles of less than 2°, others can exhibit slight distortions. core.ac.uk

The electronic properties of the Heptanedione, tetramethyl- ligand are key to its coordination chemistry. The oxygen atoms of the enolate form are hard donor atoms, making this ligand particularly suitable for coordination with hard and borderline metal ions.

The tert-butyl groups, being electron-donating, increase the electron density on the oxygen donor atoms. This enhanced electron density strengthens the ligand's ability to donate to the metal center, thus forming stable metal-ligand bonds. The interaction between the metal and the ligand is primarily a sigma-donation from the oxygen lone pairs to the vacant orbitals of the metal ion. The nature of the metal-ligand bond is predominantly covalent with a significant π-component due to the delocalized π-system of the chelate ring. The electronic structure of the metal d-orbitals is perturbed by back-donation from the metal to the ligand, which is a common feature in organometallic complexes.

Formation and Characterization of Metal-Heptanedione, tetramethyl- Complexes

Heptanedione, tetramethyl- forms stable complexes with a wide variety of metal ions. These complexes are typically synthesized by reacting a metal salt with the ligand in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand.

Heptanedione, tetramethyl- is widely used to synthesize complexes with transition metals. These complexes are often volatile and soluble in organic solvents, which makes them useful as precursors for chemical vapor deposition (CVD) and as catalysts in organic synthesis.

The formation of these complexes can be characterized by various spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a valuable tool for confirming the coordination of the ligand, as the C=O stretching frequency shifts upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure of the complex in solution. X-ray crystallography provides definitive structural information in the solid state.

Below is a table summarizing some transition metal complexes of Heptanedione, tetramethyl- and their characterization data.

Metal ComplexFormulaColorMelting Point (°C)Spectroscopic Data
bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)Cu(thd)₂Blue-green198-201IR (cm⁻¹): ~1580 (C=O)
tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium(III)Ru(thd)₃Dark red230-232¹H NMR (CDCl₃): δ ~1.1 (s, 18H), 5.5 (s, 1H)
bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II)Pd(thd)₂Yellow218-220¹H NMR (CDCl₃): δ ~1.2 (s, 18H), 5.7 (s, 1H)
tris(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(III)Co(thd)₃Green212-214UV-Vis (nm): ~600, 690

Palladium(II) complexes, in general, are widely used as precatalysts in a variety of organic reactions, most notably in cross-coupling reactions. While specific examples of Heptanedione, tetramethyl- ligated palladium(II) complexes being used as catalytic precursors are not extensively documented in readily available literature, the properties of such complexes make them promising candidates for this role.

The general principle behind the use of palladium(II) precatalysts is their in-situ reduction to the catalytically active palladium(0) species. The ligands play a crucial role in stabilizing the palladium center and influencing the catalytic activity. The steric bulk of the Heptanedione, tetramethyl- ligand could favor the formation of monoligated palladium(0) species, which are often the active catalysts in cross-coupling reactions. Furthermore, the electron-donating nature of the ligand would increase the electron density on the palladium center, which can facilitate the oxidative addition step in the catalytic cycle.

While the direct application of Palladium(II)-Heptanedione, tetramethyl- complexes as catalytic precursors in reactions like Suzuki or Heck couplings requires further investigation, their stability and well-defined structure make them excellent model compounds for studying the fundamental aspects of palladium catalysis. The synthesis of air-stable palladium(II) precatalysts is an active area of research, and the robust nature of the Heptanedione, tetramethyl- ligand could contribute to the development of new and efficient catalytic systems. ua.edu

Transition Metal Complexes

Iridium(III) Complexes in Optoelectronic Applications

Iridium(III) complexes are of significant interest in the field of optoelectronics, particularly for their application as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). nih.gov The strong spin-orbit coupling induced by the heavy iridium atom facilitates efficient intersystem crossing from singlet to triplet excited states, leading to high phosphorescence quantum yields and enabling internal quantum efficiencies of up to 100%. nih.govlibretexts.org The photophysical properties of these complexes, such as emission color and quantum efficiency, can be finely tuned by modifying the ligand architecture. uwaterloo.caresearchgate.net

The general photophysical properties of related Iridium(III) complexes highlight their potential in optoelectronics. Absorption spectra typically show intense ligand-centered (π–π*) transitions in the UV region and weaker metal-to-ligand charge transfer (MLCT) bands at lower energies. documentsdelivered.combohrium.com These MLCT transitions are crucial for phosphorescence. nih.gov The emission properties are highly tunable, with lifetimes often in the microsecond range, a characteristic feature of phosphorescent materials. bohrium.com

Table 1: Representative Photophysical Properties of Phosphorescent Iridium(III) Complexes Used in Optoelectronics.
Complex TypeEmission ColorTypical Quantum Yield (Φ)Typical Lifetime (τ)Reference
Ir(III) Cyclometalated ComplexesGreen-RedUp to 1.0~1-10 µs nih.gov
Ir(III) Tetrazolato ComplexesGreen-Yellow~5-7%~360-390 ns bohrium.com
Ir(III) Phenylimidazole ComplexesBlue~27-30%Not Specified uwaterloo.ca
Nickel(II) Complexes: Thermal Behavior and Volatility

Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), Ni(tmhd)₂, is a notable complex due to its thermal properties, which make it a suitable precursor for chemical vapor deposition (CVD) processes. researchgate.netacs.org The compound is a purple crystalline solid. nih.gov Studies on its thermal behavior show that it is stable under typical CVD conditions. researchgate.netacs.org Its volatility is a key characteristic, allowing it to be sublimed under reduced pressure for gas-phase transport. The bulky tert-butyl groups on the tmhd ligand enhance the volatility of the complex by reducing intermolecular interactions in the solid state.

Thermogravimetric analysis (TGA) has been used to investigate the thermal stability and volatility of Ni(tmhd)₂. researchgate.netacs.org These studies confirm that the compound sublimes without significant decomposition, a critical requirement for a CVD precursor. The vapor pressure of Ni(tmhd)₂ has been measured, providing essential data for controlling its delivery in deposition systems. researchgate.netacs.org

Table 2: Thermal Properties of Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate).
PropertyValueReference
Molecular FormulaC₂₂H₃₈NiO₄ cdnsciencepub.com
AppearancePurple crystalline solid nih.gov
Melting Point219-223 °C researchgate.net
Sublimation Temperature90-100 °C at 0.1 mmHg nih.gov
Iron(III) Complexes: Structural and Catalytic Implications

The complex Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), Fe(tmhd)₃, consists of a central iron(III) ion coordinated to three bidentate tmhd ligands, resulting in an octahedral coordination sphere. researchgate.net The molecular formula is C₃₃H₅₇FeO₆. whitman.edu The bulky ligands provide steric shielding to the metal center, influencing the complex's stability and reactivity.

While specific catalytic applications for Fe(tmhd)₃ are not extensively detailed, the catalytic activity of related iron(III) β-diketonate complexes is well-documented, suggesting potential applications. strem.com For example, tris(dibenzoylmethanato)iron(III), Fe(dbm)₃, has been successfully used as a catalyst for the Wacker-type oxidation of olefins to ketones at room temperature using air as the oxidant. strem.com Iron-catalyzed oxidation reactions are of great interest as they utilize an earth-abundant and low-toxicity metal. These catalysts can activate oxidants like H₂O₂ or O₂ for the oxidation of various organic substrates. Given the structural similarities, Fe(tmhd)₃ is implicated as a potentially effective catalyst in various organic transformations, such as C-O and C-N coupling reactions and other oxidative processes. strem.com The thermal stability and volatility of Fe(tmhd)₃ also make it a viable precursor for the chemical vapor deposition of iron-containing materials. researchgate.netacs.org

Cobalt(II) Complexes: Gas Phase and Solution Equilibria

The coordination chemistry of Cobalt(II) with β-diketone ligands like tmhd involves equilibria between different coordination geometries, typically tetrahedral and octahedral. The complex Bis(2,2,6,6-tetramethyl-3,5-heptanedionate)cobalt(II), Co(tmhd)₂, is a red, tetrahedral complex. It can react with other ligands, such as 2,2'-bipyridine (bpy), to form an orange, octahedral adduct, Co(tmhd)₂bpy.

The thermodynamics of this ligand addition reaction have been studied in both the gas phase and in solution, providing insight into the stability of the complex and the metal-ligand bond energies. In the gas phase, the absence of solvent effects allows for the direct measurement of bond enthalpies. Spectroscopic studies at high temperatures have been used to determine the thermodynamic parameters for the dissociation of the octahedral adduct back to the tetrahedral Co(tmhd)₂ and the free bipyridine ligand in the gas phase. In solution, the equilibria are influenced by the solvation energies of the reactants and products. Studies in non-coordinating solvents like cyclohexane and toluene show that the stability of the adduct is a result of a compensation between the cobalt-bipyridine bond energy and the differing solvation energies of the species involved.

Table 3: Thermodynamic Data for the Co(tmhd)₂ + bpy ⇌ Co(tmhd)₂bpy Equilibrium.
PhaseProcessΔH°ΔS°Reference
Gas PhaseDissociation97 kJ mol⁻¹128 J mol⁻¹ K⁻¹
Cyclohexane/TolueneAssociation-56 kJ mol⁻¹-87 J mol⁻¹ K⁻¹
Platinum(II) Complexes in Non-Covalent Interactions

Platinum(II) complexes, particularly those with a square-planar geometry, are well-known for participating in non-covalent interactions such as π-π stacking and metallophilic (Pt···Pt) interactions. These interactions can lead to the formation of supramolecular assemblies, influencing the material's photophysical properties and potential applications in materials science and medicine. The self-assembly process can be controlled by solvent composition and concentration, leading to nanostructures with switchable luminescence.

While much of the research has focused on complexes with large, aromatic ligands that facilitate strong π-π stacking, the principles of non-covalent interactions are broadly applicable. In the case of Platinum(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), Pt(tmhd)₂, the tmhd ligand is not aromatic. However, intermolecular interactions, including van der Waals forces and potentially weak C-H···O interactions, would govern its crystal packing. The planar nature of the Pt(II) coordination sphere could allow for close packing in the solid state, although strong, directional Pt···Pt interactions are less likely compared to complexes with flat, aromatic ligands that can stack more effectively. The study of non-covalent interactions in molecular crystals is crucial for understanding crystal packing and for the rational design of materials with desired properties.

Ruthenium Complexes as Ligand Architectures

Ruthenium complexes containing the 2,2,6,6-tetramethyl-3,5-heptanedionate ligand have been synthesized and characterized. The tmhd ligand acts as a bidentate chelator, binding to the ruthenium center through its two oxygen atoms. The steric bulk of the tert-butyl groups on the tmhd ligand is a defining feature of its architecture, influencing the coordination geometry and stability of the resulting ruthenium complexes. These bulky groups can protect the metal center from unwanted reactions and can also influence the solubility and volatility of the complex. The synthesis of tris(β-diketonato)ruthenium(III) complexes can be achieved from 'ruthenium blue solution', which is a convenient starting material.

Copper(II) Complexes: Comparative Volatility Studies

Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), Cu(tmhd)₂, is a widely used precursor for the deposition of copper and copper oxide thin films via MOCVD and atomic layer deposition (ALD). Its utility stems from its excellent thermal stability and high volatility. researchgate.netacs.org The saturated vapor of Cu(tmhd)₂ is highly monomeric.

The volatility of metal β-diketonate complexes is significantly influenced by the nature of the substituents on the ligand. The bulky tert-butyl groups in the tmhd ligand effectively shield the central copper atom and reduce intermolecular forces, leading to higher vapor pressures compared to less substituted analogues like copper(II) acetylacetonate (Cu(acac)₂). Comparative studies have quantified the vapor pressures and enthalpies of sublimation for a series of metal-tmhd complexes, providing a basis for selecting appropriate precursors for thin-film deposition. researchgate.netacs.org For instance, the vapor pressure of Cu(tmhd)₂ has been compared to that of Ni(tmhd)₂ and Fe(tmhd)₃, showing that all are sufficiently volatile for CVD applications. researchgate.netacs.org Fluorination of the β-diketonate ligand is another strategy to enhance volatility, as seen when comparing M(acac)₂ complexes with their trifluoroacetylacetonate (tfac) and hexafluoroacetylacetonate (hfac) counterparts.

Table 4: Comparative Thermal Properties of Metal-tmhd Complexes.
CompoundMelting Point (°C)Sublimation Temperature (°C / pressure)Enthalpy of Sublimation (ΔsubHm) (kJ mol⁻¹)Reference
Cu(tmhd)₂19888 / 0.05 mmHg127.6 ± 0.4
Ni(tmhd)₂219-22390-100 / 0.1 mmHgNot Specified researchgate.netnih.gov
Fe(tmhd)₃164Not SpecifiedNot Specified

Lanthanide and Actinide Complexes

Lanthanide(III) complexes with heptanedione, tetramethyl- and other β-diketones are typically synthesized through the reaction of a lanthanide salt with the β-diketone ligand in a suitable solvent, often in the presence of a base to deprotonate the ligand. researchgate.netresearchgate.net The resulting complexes are often crystalline solids. researchgate.netresearchgate.net

The stability of these complexes is a critical factor for their potential applications. Stability constants, which quantify the strength of the metal-ligand interaction in solution, have been determined for various lanthanide β-diketonate complexes. muni.cz Generally, the stability of these complexes increases across the lanthanide series as the ionic radius of the Ln³⁺ ion decreases. muni.cz Thermal stability is another important characteristic, and studies have shown that many lanthanide heptanedione, tetramethyl- complexes are stable at elevated temperatures. researchgate.netresearchgate.net For example, some complexes have been shown to be stable up to 120°C before melting and subsequent decomposition. researchgate.netresearchgate.net

Table 2: General Properties of Lanthanide(III) Heptanedione, tetramethyl- Complexes

Property Description
Synthesis Method Reaction of a lanthanide salt with the β-diketone ligand. researchgate.netresearchgate.net
Stability Trend Stability generally increases with decreasing Ln³⁺ ionic radius. muni.cz
Thermal Stability Many complexes are stable at elevated temperatures. researchgate.netresearchgate.net

Dinuclear lanthanide complexes containing heptanedione, tetramethyl- and related β-diketonate ligands have attracted significant attention due to their interesting magnetic properties, particularly as single-molecule magnets (SMMs). SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis, properties typically associated with bulk magnets.

The magnetic behavior of these dinuclear complexes is highly dependent on the choice of lanthanide ion and the coordination environment provided by the ligands. Dysprosium(III) is a commonly used ion in the design of SMMs due to its large magnetic anisotropy. The β-diketonate ligands play a crucial role in modulating the crystal field around the lanthanide ions, which in turn influences the magnetic anisotropy and the energy barrier to magnetization reversal (Ueff). Researchers have successfully synthesized a variety of dinuclear lanthanide complexes with different bridging and ancillary ligands, leading to a range of SMM behaviors with varying energy barriers.

Table 3: Selected Dinuclear Dysprosium(III) SMMs with β-Diketonate Ligands

Complex Structure Ancillary Ligands Ueff (K) Reference
Acetato-bridged Dy₂ (E)-N'-(2-hydroxybenzylidene)-2-mercaptonicotinohydrazide 39.1
Schiff base and β-diketonate 2-thenoyltrifluoroacetone 102
Schiff base and β-diketonate trifluoroacetylacetone 140

Alkaline Earth Metal Complexes

Alkaline earth metal complexes of heptanedione, tetramethyl- and other β-diketones are of significant interest as precursors for metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD). These techniques are used to deposit thin films of alkaline earth metal-containing materials, which have applications in various electronic and optical devices. A key requirement for MOCVD and ALD precursors is sufficient volatility to allow for transport in the gas phase.

Researchers have synthesized and characterized a range of alkaline earth metal β-diketonate complexes with the aim of enhancing their volatility. The volatility is influenced by factors such as the nature of the β-diketonate ligand and the presence of additional coordinating ligands. For instance, the introduction of fluorine into the β-diketonate ligand can increase the volatility of the complex. The addition of neutral coordinating ligands, such as polyethers, can also lead to the formation of monomeric and more volatile complexes.

While volatility is crucial, the hydrolytic stability and ease of storage of alkaline earth metal heptanedione, tetramethyl- complexes are also important practical considerations for their use as MOCVD and ALD precursors. Some alkaline earth metal β-diketonates are sensitive to air and moisture. This sensitivity arises from the tendency of water to coordinate to the positively charged metal center, which can lead to the formation of oligomeric structures with reduced volatility.

To address these stability issues, several strategies have been employed. One approach is to use fluorinated β-diketonate ligands, which can reduce the positive charge on the metal center and make the complex less susceptible to attack by water. Another strategy is to saturate the coordination sphere of the metal ion with a polydentate ligand, such as a polyether, which can prevent the coordination of water molecules and enhance the ambient stability of the precursor. Proper storage and handling procedures are essential to maintain the integrity and performance of these precursors.

Group 4 Metal Complexes (Zirconium, Hafnium, Titanium)

The coordination chemistry of 2,2,6,6-tetramethyl-3,5-heptanedione (often abbreviated as Hthd or dpm) with Group 4 metals—Titanium (Ti), Zirconium (Zr), and Hafnium (Hf)—is of significant interest, particularly in the context of developing precursors for materials synthesis via methods like Metal-Organic Chemical Vapor Deposition (MOCVD). The bulky tert-butyl groups of the Hthd ligand enhance the volatility and stability of the resulting metal complexes.

Modification of Alkoxide Precursors with Heptanedione, tetramethyl-

A common strategy to moderate the high reactivity of Group 4 metal alkoxides and improve their volatility is the partial or complete substitution of alkoxide ligands with chelating organic ligands like Hthd. acs.org Zirconium and hafnium alkoxides, for example, have coordinatively unsaturated metal centers, making them highly susceptible to hydrolysis and pyrolysis. acs.orgutwente.nl Modification with Hthd improves the shielding of the metal atom, leading to higher volatility. acs.org

Research into the modification of zirconium and hafnium propoxide precursors with Hthd has led to the isolation and characterization of several distinct heteroleptic complexes. These studies have shown that the modification process involves the formation of mono- and trisubstituted intermediate compounds, but not a disubstituted species. acs.orgnih.gov This finding is significant as it contradicts the composition of some commercial precursors claimed to be "Zr(OiPr)2(thd)2", for which no evidence was found in either zirconium- or hafnium-based systems. utwente.nlacs.orgslu.se

The stability of these modified precursors is influenced by the nature of the alkoxide ligands; compounds derived from isopropoxide precursors exhibit greater stability than those with n-propoxide ligands. acs.orgnih.gov Ultimately, all these heteroleptic intermediates tend to transform into the thermodynamically stable homoleptic complexes, Zr(thd)4 or Hf(thd)4. acs.orgslu.se This transformation is notably accelerated by the presence of residual alcohol. acs.orgnih.gov

A selection of isolated complexes from the modification of Zr and Hf propoxides is detailed below.

FormulaMetalAlkoxide LigandsHthd LigandsStructural Notes
[Zr(OnPr)3(thd)]2Zirconiumn-propoxide1 per ZrDimeric
[Zr(OnPr)(OiPr)2(thd)]2Zirconiumn-propoxide, isopropoxide1 per ZrDimeric
Zr(OiPr)(thd)3Zirconiumisopropoxide3 per ZrMonomeric
[Hf(OnPr)3(thd)]2Hafniumn-propoxide1 per HfDimeric
Hf(OiPr)(thd)3Hafniumisopropoxide3 per HfMonomeric

This table is based on data from isolated and characterized species. acs.orgnih.govcapes.gov.br

Thermal Decomposition Pathways of Titanium Complexes

The thermal decomposition of titanium complexes containing Hthd ligands is crucial for their application as MOCVD precursors for titanium dioxide (TiO₂) films. Studies on the gas-phase thermal decomposition of Ti(O-iPr)₂(dpm)₂ have provided insight into the bond dissociation pathways. researchgate.net The decomposition process varies depending on the atmosphere (inert or air). researchgate.net

In an inert argon environment, decomposition begins even during vaporization at around 180°C. At lower temperatures, the initial bond cleavages are the Ti-O bond connected to the isopropoxide ligand and the C-C(CH₃)₃ bond of the dpm (Hthd) ligand. The core skeleton of the dpm ligand remains intact below 300°C, even after losing a tert-butyl group. Above 300°C, the dpm skeleton itself decomposes through the dissociation of its C-O and C-C bonds. researchgate.net

When the decomposition occurs in air, the general sequence of bond dissociation is similar. However, the presence of oxygen facilitates the decomposition of the dpm ligand's skeleton at a lower temperature, beginning at approximately 250°C. researchgate.net In both atmospheric conditions, the Ti-O bond that connects the central titanium atom to the dpm ligand's oxygen atoms is the most stable. Its eventual cleavage is the final step that contributes to the formation of TiO₂. researchgate.net

The following table summarizes the key decomposition events for Ti(O-iPr)₂(dpm)₂.

AtmosphereTemperature RangeKey Dissociation Events
ArgonLow Temperature (~180°C)Dissociation of Ti-O (isopropoxide) and C-C(CH₃)₃ (dpm) bonds.
> 300°CDecomposition of dpm skeleton via C-O and C-C bond dissociation.
Air~250°CDecomposition of dpm skeleton begins.

This data is derived from infrared (IR) and mass spectrometry studies of the gaseous Ti(O-iPr)₂(dpm)₂ complex. researchgate.net

Heteroleptic and Heterobimetallic Systems Involving Heptanedione, tetramethyl-

Heteroleptic complexes are coordination compounds that feature more than one type of ligand bound to the central metal atom. The modified alkoxide precursors discussed previously, such as [Zr(OnPr)3(thd)]2 and Hf(OiPr)(thd)3, are clear examples of stable, isolable heteroleptic systems containing both alkoxide and Hthd ligands. acs.orgnih.govcapes.gov.br These species are often intermediates in the synthesis of homoleptic M(thd)₄ complexes. nih.govslu.se Another example is the dimeric hydroxo-complex [Hf(OH)(OiPr)(thd)₂]₂, which can be isolated from hafnium-based systems following microhydrolysis. utwente.nlacs.org

Heterobimetallic systems, which contain two different metal centers, are of interest for creating homogeneous mixed-metal oxide materials. The Hthd ligand has been incorporated into various multinuclear structures. For instance, it has been used in the synthesis of a dicyanamidobenzene-bridged diruthenium complex. sigmaaldrich.comfishersci.com Additionally, polynuclear copper(II) complexes containing Hthd ligands have been structurally characterized, demonstrating the ligand's ability to participate in the formation of complex, multi-metal cores. core.ac.uk While specific heterobimetallic complexes combining Group 4 metals with other metals using Hthd as a bridging or chelating ligand are a specialized area of research, the principles established in heterometallic alkoxide chemistry suggest their potential as single-source precursors for advanced materials. utwente.nlnih.gov

Spectroscopic and Structural Characterization of Heptanedione, Tetramethyl and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for characterizing the structure of Heptanedione, tetramethyl- and its complexes in solution. By analyzing the chemical shifts and coupling patterns of various nuclei, it is possible to map out the molecular connectivity and study dynamic processes.

Proton NMR (¹H NMR) is particularly effective for observing the changes in the ligand's electronic environment upon coordination to a metal ion. The spectrum of the free 2,2,6,6-tetramethyl-3,5-heptanedione ligand typically shows two main signals: a sharp singlet for the eighteen equivalent protons of the two tert-butyl groups and a signal for the two methylene (B1212753) protons (CH₂) of the backbone. chemicalbook.com In its enol form, a methine proton (CH) signal and a broad enolic proton (OH) signal are observed.

Upon complexation with a metal, significant changes in the ¹H NMR spectrum occur. The chemical shifts of the ligand's protons are altered, providing direct evidence of coordination. For instance, in studies of zirconium and hafnium complexes, the signals for the tert-butyl groups and the methine proton of the chelate ring are clearly identifiable. utwente.nl The position of these signals can indicate the nature of the coordination environment and the number of ligands attached to the metal center. utwente.nl By comparing the spectra of different metal complexes, the influence of the metal and other ancillary ligands on the electronic structure can be assessed. utwente.nl

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) and its Metal Complexes in CDCl₃

Compoundtert-butyl (C(CH₃)₃) ProtonsMethine (CH) ProtonOther Ligand ProtonsReference
Hf(thd)₄1.05 (singlet)5.62 (singlet)N/A utwente.nl
[Zr(OⁿPr)₃(thd)]₂1.17 (singlet)5.87 (singlet)OⁿPr: 0.74 (t, CH₃), 0.80 (t, CH₃), 1.41 (m, CH₂), 3.81 (unres., terminal CH₂O), 3.93 (unres., bridging CH₂O) utwente.nl
Zr(OⁱPr)(thd)₃1.07 (unresolved)5.80 (singlet)OⁱPr: 1.02 (d, CH₃), 4.36 (septet, CH) utwente.nl
Hf(OⁱPr)(thd)₃1.07 (unresolved)5.80 (singlet)OⁱPr: 1.02 (d, CH₃), 4.36 (septet, CH) utwente.nl
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III)VariesVariesServes as an NMR shift reagent, inducing large chemical shifts in other molecules for spectral simplification and analysis. chemimpex.com

Note: Spectra for metal complexes were recorded at 243 K. t = triplet, d = doublet, m = multiplet, unres. = unresolved.

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of the molecule. In a ¹³C NMR spectrum, each unique carbon atom in the molecule typically gives rise to a distinct signal. libretexts.orglibretexts.org For 2,2,6,6-tetramethyl-3,5-heptanedione, the spectrum reveals the different carbon environments: the carbonyl carbons (C=O), the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the central methylene/methine carbon. chemicalbook.comhmdb.ca

The chemical shifts are indicative of the carbon type. Carbonyl carbons are characteristically found far downfield (160-220 ppm), while sp³-hybridized carbons appear upfield. libretexts.org This technique is invaluable for confirming the integrity of the ligand's carbon skeleton before and after complexation.

Table 2: Experimental ¹³C NMR Chemical Shifts (δ, ppm) for 2,2,6,6-tetramethyl-3,5-heptanedione

Carbon Atom EnvironmentChemical Shift (ppm)Reference
C =O (Carbonyl)203.7 chemicalbook.com
-C H₂- (Methylene)58.1 chemicalbook.com
C (CH₃)₃ (Quaternary)44.5 chemicalbook.com
C(C H₃)₃ (Methyl)27.2 chemicalbook.com

Solvent: CDCl₃. Data corresponds to the diketo form.

While standard ¹H and ¹³C NMR are powerful, advanced NMR techniques can provide deeper insights into more complex structural and dynamic features. ipb.ptwiley.com

Heteronuclear NMR: For complexes involving NMR-active metals or other nuclei, such as ¹⁹F, ¹⁹⁵Pt, or ¹²⁵Te, direct observation of these nuclei can provide information on the metal's coordination number, geometry, and electronic state. For instance, in a complex containing a fluorinated ancillary ligand, ¹⁹F NMR would be a sensitive probe of the molecular environment.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): This 2D NMR technique is used to detect spatial proximity between different types of nuclei (e.g., ¹H and other nuclei like ¹¹⁹Sn or ³¹P). It is instrumental in determining the three-dimensional structure of complexes in solution by identifying which groups are close to each other, even if they are not directly bonded.

Diffusion NMR (DOSY): Diffusion-Ordered Spectroscopy measures the diffusion rates of molecules in solution. Since larger molecules diffuse more slowly, this technique can be used to distinguish between different species in a mixture, such as monomers, dimers, or higher aggregates of metal complexes. It is a powerful tool for studying complex association and solution-state oligomerization.

While these advanced techniques are widely applicable for studying metal complexes, specific studies applying them to Heptanedione, tetramethyl- complexes are not extensively detailed in the primary literature reviewed. However, their principles are fundamental to the advanced structural characterization of coordination compounds. nih.gov

Vibrational Spectroscopy (IR) for Ligand Vibrational Modes and Coordination Environment

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. researchgate.net For 2,2,6,6-tetramethyl-3,5-heptanedione and its complexes, the most informative region of the IR spectrum is typically between 1500 and 1700 cm⁻¹. utwente.nl The free ligand in its keto form exhibits a strong absorption band corresponding to the C=O stretching vibration. In the enol form, this is replaced by bands associated with C=O and C=C stretching of the conjugated system, along with a broad O-H stretching band. researchgate.net

Upon chelation to a metal ion, the C=O stretching frequency shifts significantly to lower wavenumbers (lower energy). utwente.nl This shift is a hallmark of coordination and indicates a weakening of the C=O bond as electron density is donated to the metal center. The position and number of bands in this region can provide clues about the symmetry and coordination environment of the metal complex. utwente.nl Furthermore, new bands appearing at lower frequencies (typically below 600 cm⁻¹) can often be assigned to metal-oxygen (M-O) vibrations. utwente.nl

Table 3: Key IR Frequencies (cm⁻¹) for Hthd and Selected Metal Complexes

Compoundν(C=O) / ν(C-O) RegionOther Notable Bands (cm⁻¹)Reference
Hthd (enol form) ~1610Broad ν(O-H) ~2500-3400 researchgate.net
[Zr(OⁿPr)₃(thd)]₂ 1575, 1538, 1506614, 582, 554, 481, 420 utwente.nl
Zr(OⁱPr)(thd)₃ 1573, 1537, 1506614, 582, 494, 481, 421 utwente.nl
Hf(OⁱPr)(thd)₃ 1574, 1536, 1505614, 580, 460 utwente.nl

X-ray Diffraction Analysis

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of crystalline compounds. mdpi.com This technique has been successfully applied to numerous metal complexes of 2,2,6,6-tetramethyl-3,5-heptanedione. utwente.nl The analysis confirms that the ligand acts as a bidentate chelating agent, coordinating to the metal ion through its two oxygen atoms to form a stable six-membered ring. researchgate.net

These studies have established the molecular structures of various precursor complexes used in materials science, such as those of zirconium and hafnium. utwente.nl For example, the structure of [Zr(OⁿPr)₃(thd)]₂ was shown to be a dimer, while Zr(OⁱPr)(thd)₃ is monomeric. utwente.nl The data obtained from X-ray diffraction, such as coordination number and geometry (e.g., octahedral, square planar), are crucial for understanding the reactivity and properties of these complexes. utwente.nljocpr.com

Table 4: Selected Crystallographic Data for Metal Complexes of 2,2,6,6-tetramethyl-3,5-heptanedione

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
[Zr(OⁿPr)₃(thd)]₂ TriclinicP-1Dimeric structure with bridging n-propoxide ligands. Each Zr is seven-coordinate. utwente.nl
Zr(OⁱPr)(thd)₃ MonoclinicP2₁/nMonomeric structure. The Zr atom is seven-coordinate, bonded to three bidentate thd ligands and one isopropoxide. utwente.nl
[Hf(OH)(OⁱPr)(thd)₂]₂ MonoclinicP2₁/cDimeric structure formed via microhydrolysis, featuring bridging hydroxide (B78521) ligands. Each Hf is seven-coordinate. utwente.nl

Powder X-ray Diffraction (XRD) for Crystalline Phase Identification

Powder X-ray Diffraction (XRD) is a crucial technique for the identification of crystalline phases and the characterization of new materials. In the study of metal complexes of 2,2,6,6-tetramethyl-3,5-heptanedione (often abbreviated as Hthd or thd), XRD is instrumental in confirming the formation of specific compounds and identifying their crystal structures. spuvvn.edu

Research on the modification of zirconium and hafnium propoxide precursors with 2,2,6,6-tetramethyl-3,5-heptanedione has demonstrated the power of XRD in elucidating complex chemical systems. nih.gov In this work, XRD was used to identify the crystalline products formed from the reaction. For instance, the existence of a n-propoxide analogue of Zr(OiPr)(thd)₃, which could not be fully refined by single-crystal X-ray methods, was clearly demonstrated by its powder XRD pattern in conjunction with NMR data. nih.govutwente.nlacs.org This highlights the role of powder XRD in identifying phases even when single crystals suitable for more detailed structural analysis are not obtainable.

The technique works by directing X-rays onto a powdered sample and measuring the scattering angles of the diffracted beams. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is unique to a specific crystalline material. These patterns serve as a "fingerprint" for the compound, allowing for phase identification by comparison to known patterns or for the determination of the unit cell parameters of a new crystalline substance. spuvvn.edu

Studies have shown that various metal-thd complexes can be isolated and characterized, with XRD confirming their solid-state structure. nih.gov For example, the formation of complexes such as [Zr(OnPr)₃(thd)]₂ and Hf(thd)₄ was confirmed, and their crystalline nature was analyzed. nih.govutwente.nl The sharp, well-defined peaks observed in the XRD patterns of these complexes indicate good crystallinity and phase purity. spuvvn.edu

Table 1: Representative XRD Findings for Metal-thd Complexes

Compound/System Analytical Finding Significance Reference(s)
Zirconium propoxide + Hthd Demonstrated existence of the n-propoxide analogue of Zr(OiPr)(thd)₃. Confirmed the formation of a specific intermediate species where single-crystal analysis was not fully successful. utwente.nl, acs.org, nih.gov
Hafnium propoxide + Hthd Isolated and characterized various complexes including [Hf(OnPr)₃(thd)]₂ and Hf(thd)₄. Verified the successful synthesis and crystalline nature of targeted metal-organic compounds. utwente.nl, nih.gov

Mass Spectrometry for Gas Phase Composition and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 2,2,6,6-tetramethyl-3,5-heptanedione and its metal complexes, MS provides critical information on molecular weight, elemental composition, and structural features through the analysis of fragmentation patterns. nist.govnist.gov

The electron ionization (EI) mass spectrum of 2,2,6,6-tetramethyl-3,5-heptanedione (molecular weight 184.27 g/mol ) is characterized by a series of fragment ions. nist.govnih.gov The fragmentation of organic molecules in a mass spectrometer occurs because the initial ionization process creates a high-energy molecular ion (M⁺·) that is unstable and breaks apart into smaller, more stable charged fragments and neutral radicals. libretexts.org The most abundant fragment ion forms the base peak in the spectrum.

The fragmentation of metal complexes of 2,2,6,6-tetramethyl-3,5-heptanedione, such as the lanthanide complexes Ln(thd)₃, reveals insights into the stability of the metal-ligand bond. psu.edu The fragmentation patterns of these complexes have been found to be highly dependent on the wavelength of light used for photoionization. psu.edu

When using ultraviolet light (e.g., 355 nm) for ionization, the mass spectra of complexes like Eu(thd)₃ are dominated by fragments corresponding to bare metal ions (Eu⁺, Eu²⁺) and metal oxide ions (EuO⁺). This suggests a fragmentation pathway involving ligand-to-metal charge-transfer (LMCT) transitions, leading to the reduction of the metal center and the dissociation of neutral ligand radicals. psu.edu

In contrast, when using visible light (e.g., 410-450 nm), the fragmentation is less extensive. The mass spectra show significant signals for the parent molecular ion [Ln(thd)₃]⁺ and larger fragments like [Ln(thd)₂]⁺. psu.edu This indicates that under lower energy ionization, the photoionization of the intact complex competes more effectively with the dissociation processes. psu.edu

Table 2: Key Mass Spectrometry Fragments for Eu(thd)₃ Under Different Ionization Wavelengths

Fragment Ion m/z (approx.) Observed with 355 nm (UV) Observed with 430 nm (Visible) Proposed Identity Reference(s)
[Eu(thd)₃]⁺ ~701 Low intensity Dominant Parent Molecular Ion psu.edu
[Eu(thd)₂]⁺ ~518 Low intensity Significant Loss of one ligand radical psu.edu
[Eu(thd)]⁺ ~335 Not observed Significant Loss of two ligand radicals psu.edu
Eu²⁺, Eu⁺ 152, 153 Dominant Low intensity Bare Europium Ions psu.edu

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Reaction Monitoring

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is widely used to study the electronic structure of 2,2,6,6-tetramethyl-3,5-heptanedione and its metal complexes and to monitor chemical reactions in real-time. slideshare.netthermofisher.com

The UV-Vis spectrum of a compound provides information about its electronic transitions. For metal complexes, these transitions can include ligand-centered (π → π*), metal-centered (d-d), and charge-transfer (ligand-to-metal, LMCT, or metal-to-ligand, MLCT) transitions. slideshare.net The formation of a metal complex is often accompanied by the appearance of new absorption bands or shifts in the position (wavelength) and intensity of existing bands of the free ligand. nih.govsemanticscholar.org

For example, upon the interaction of a ligand with metal ions, a bathochromic (red) shift or hypsochromic (blue) shift of the absorption bands can be observed. nih.gov The appearance of new bands, particularly in the visible region, can result from ligand-to-metal charge-transfer, which is responsible for the color of many transition metal complexes. semanticscholar.org

UV-Vis spectroscopy is also an invaluable tool for reaction monitoring. By tracking the change in absorbance at a specific wavelength corresponding to a reactant, intermediate, or product, the concentration of that species can be monitored over time. thermofisher.com This allows for the study of chemical kinetics, helping to determine reaction rates and elucidate reaction mechanisms. thermofisher.com For instance, the formation of a metal-thd complex in solution can be followed by monitoring the growth of an absorption band characteristic of the complex. nih.gov The data collected can be used to determine when the maximum concentration of a desired product is formed or to study the stability of the species involved. thermofisher.com

Table 3: Illustrative UV-Vis Spectral Changes Upon Metal Complex Formation

System Free Ligand λ_max (nm) Complex λ_max (nm) Spectral Shift Significance Reference(s)
Schiff Base Ligand + Fe³⁺ 365 434 Red shift (~69 nm) Indicates ligand-to-metal charge-transfer (LMCT) upon complexation. semanticscholar.org
Schiff Base Ligand + Cr³⁺ 365 570 Red shift (~205 nm) Formation of a new electronic state, resulting in a colored complex. semanticscholar.org

Applications of Heptanedione, Tetramethyl Complexes in Advanced Materials Science

Precursors for Metal-Organic Chemical Vapor Deposition (MOCVD)

Metal-organic chemical vapor deposition is a process that involves the thermal decomposition of volatile organometallic compounds, or precursors, in a vacuum chamber to deposit a thin film of a desired material onto a substrate. The success of the MOCVD process is heavily reliant on the properties of the precursor, which must exhibit sufficient volatility to be transported into the reaction chamber and thermal stability to decompose cleanly at the desired deposition temperature.

Rational Design of Volatile Precursors for Thin Film Growth

The design of effective MOCVD precursors is a key area of research, and metal β-diketonate complexes, including those with the tetramethyl-heptanedione ligand, are a prominent class of compounds in this regard. The volatility and thermal stability of these precursors can be precisely tuned by modifying the chemical structure of the β-diketonate ligand.

The bulky tert-butyl groups on the tetramethyl-heptanedione ligand play a significant role in enhancing the volatility of the corresponding metal complexes. These bulky groups effectively shield the central metal ion, reducing intermolecular interactions and thus lowering the energy required for the complex to transition into the gas phase. This steric hindrance also contributes to the formation of monomeric species in the gas phase, which is crucial for achieving controlled and reproducible film growth.

Deposition of Metal Oxide Thin Films

Complexes of tetramethyl-heptanedione are widely utilized as precursors for the MOCVD of a variety of metal oxide thin films. These films have critical applications in microelectronics, serving as dielectric layers, protective coatings, and components in sensors.

Zirconium dioxide (ZrO₂) is a material of significant interest for applications in high-k dielectrics for transistors and protective coatings due to its excellent thermal and mechanical stability. The MOCVD of ZrO₂ thin films frequently employs zirconium(IV) tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate), or Zr(thd)₄, as the precursor. Thermodynamic modeling of the MOCVD process for ZrO₂ using a β-ketoesterate complex of zirconium predicts the formation of carbon-free films over a wide range of process conditions in a reactive oxygen environment nih.gov. Experimental studies have demonstrated the successful deposition of ZrO₂ films using zirconium acetylacetonate, a related β-diketonate, resulting in transparent, cubic-phase films with crystallite sizes ranging from 10-17 nm researchgate.net. While detailed process parameters can vary, the following table summarizes typical conditions for ZrO₂ MOCVD using a zirconium β-diketonate precursor.

ParameterValue
Precursor Zirconium(IV) tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Zr(thd)₄)
Substrate Temperature 400 - 600 °C
Precursor Vaporizer Temperature ~150 °C ias.ac.in
Reactor Pressure Low Pressure
Reactant Gas Oxygen
Resulting Film Phase Cubic, Tetragonal

Note: The data in this table is a synthesis of typical values reported in the literature for zirconium β-diketonate precursors and may not represent a single specific experiment.

Hafnium dioxide (HfO₂) has emerged as a leading candidate to replace silicon dioxide as the gate dielectric in modern microelectronic devices due to its high dielectric constant. The MOCVD of HfO₂ often utilizes hafnium(IV) tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate), or Hf(thd)₄, as the precursor. Studies have shown that new malonate-based Hf and Zr precursors can be more volatile and decompose at lower temperatures compared to the classical tetramethyl-heptanedionate complexes researchgate.net. However, Hf(thd)₄ remains a widely studied precursor. The deposition process is sensitive to various parameters that influence the final film quality.

ParameterValue
Precursor Hafnium(IV) tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Hf(thd)₄)
Substrate Temperature 300 - 500 °C
Precursor Vaporizer Temperature 200 - 245 °C researchgate.net
Reactor Pressure 1 - 2 mTorr
Reactant Gas Oxygen or N₂O
Resulting Film Phase Monoclinic, Tetragonal

Note: The data in this table is a synthesis of typical values reported in the literature for hafnium β-diketonate precursors and may not represent a single specific experiment.

Palladium (Pd) thin films have applications in catalysis, hydrogen sensing, and as electrical contacts. The MOCVD of palladium films has been explored using various precursors, including β-diketonate complexes. While palladium(II) bis(acetylacetonate) (Pd(acac)₂) and palladium(II) bis(hexafluoroacetylacetonate) (Pd(hfac)₂) are more commonly reported, the use of palladium(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Pd(thd)₂) has been investigated, though with limited success reported in some studies harvard.edu. The deposition of high-purity palladium films often requires the presence of a reducing agent like hydrogen.

ParameterValue
Precursor Palladium(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Pd(thd)₂)
Substrate Temperature 80 - 200 °C (for Pd(hfac)₂)
Precursor Vaporizer Temperature Not widely reported for Pd(thd)₂
Reactor Pressure Low Pressure
Reactant Gas Hydrogen (H₂)
Resulting Film Phase Polycrystalline Palladium

Note: Specific MOCVD process parameters for Pd(thd)₂ are not extensively documented in the available literature. The data presented here is largely based on findings for the related precursor Pd(hfac)₂ and should be considered as indicative.

Nickel oxide (NiO) thin films are of interest for applications in resistive switching memories, transparent conducting films, and as hole-transport layers in solar cells. Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), Ni(thd)₂, and its adducts are effective precursors for the MOCVD of NiO films. The use of adducts, such as with tetramethylethylenediamine (TMEDA), can improve the volatility and stability of the precursor acs.org. The properties of the resulting NiO films are highly dependent on the deposition conditions. For instance, fluorine-free Ni(thd)₂TMEDA has been shown to yield materials with higher crystallinity compared to its fluorinated counterparts ucl.ac.uk.

ParameterValue
Precursor Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Ni(thd)₂) or its adducts
Substrate Temperature 210 - 400 °C researchgate.netnih.gov
Precursor Vaporizer Temperature 120 - 155 °C (for Ni(pda)(thd)₂) researchgate.net
Reactor Pressure Low Pressure (e.g., 10 Torr) researchgate.net
Reactant Gas Oxygen or Air
Resulting Film Phase Polycrystalline Nickel Oxide (NiO)

Note: The data in this table is a synthesis of typical values reported in the literature for nickel β-diketonate precursors and may not represent a single specific experiment.

Table of Compound Names

Abbreviation/Common NameChemical Name
thd / tmhd2,2,6,6-tetramethyl-3,5-heptanedione
Zr(thd)₄Zirconium(IV) tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Hf(thd)₄Hafnium(IV) tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Pd(thd)₂Palladium(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Ni(thd)₂Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
ZrO₂Zirconium Dioxide
HfO₂Hafnium Dioxide
PdPalladium
NiONickel Oxide
MOCVDMetal-Organic Chemical Vapor Deposition
TGAThermogravimetric Analysis
TMEDATetramethylethylenediamine
acacAcetylacetonate
hfacHexafluoroacetylacetonate
Pd(acac)₂Palladium(II) bis(acetylacetonate)
Pd(hfac)₂Palladium(II) bis(hexafluoroacetylacetonate)
Ni(thd)₂TMEDANickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) tetramethylethylenediamine
Lanthanide Oxide Films (e.g., Sc₂O₃, Y₂O₃, La₂O₃, Yb₂O₃)

Heptanedione, tetramethyl- complexes of lanthanide elements are widely employed as precursors in MOCVD to fabricate high-quality lanthanide oxide thin films. These films are of significant interest for applications as high-dielectric constant (high-k) materials in next-generation microelectronics, protective coatings, and optics.

The volatility and thermal stability of lanthanide tris(tetramethyl-heptanedionate) precursors, denoted as Ln(thd)₃, are crucial for successful MOCVD. For instance, La(thd)₃ can be efficiently vaporized in the temperature range of 160–230 °C for delivery to the MOCVD reactor. researchgate.netcnr.it Deposition of lanthanum oxide films typically occurs at substrate temperatures between 350 °C and 500 °C. researchgate.netcnr.it The resulting films are primarily composed of La₂O₃ phases, with minimal carbon contamination within the bulk of the film. researchgate.net

Similarly, complexes like Y(thd)₃ are used for the deposition of Y₂O₃. While newer precursor chemistries are being developed, metal β-diketonates like Y(thd)₃ remain a benchmark in the field. researchgate.netelectrochem.org The MOCVD process using these precursors can yield stoichiometric Y₂O₃ thin films with suitable electrical properties for high-k applications. researchgate.netnih.gov The study of the decomposition mechanism of Ln(thd)₃ precursors shows that the ligand decomposes while still bound to the metal, leading to the formation of a gas-phase metal oxide product. researchgate.net This unimolecular decomposition pathway is critical for achieving pure oxide films.

Scandium(III) β-diketonates, including Sc(thd)₃, are also valuable precursors for the MOCVD of scandia-based materials. mdpi.com Coatings containing scandium oxide are used in optics due to their wide bandwidth and high melting point and are promising for microelectronic applications. mdpi.com The thermal properties of these precursors are paramount for controlling the deposition process and achieving films with desired characteristics.

Lanthanide Oxide FilmPrecursor ExampleTypical Vaporization Temp. (°C)Typical Deposition Temp. (°C)
La₂O₃ La(thd)₃160 - 230350 - 500
Y₂O₃ Y(thd)₃~140 (sublimation)350 - 700
Sc₂O₃ Sc(thd)₃Varies (data inconsistent)350 - 700
Yb₂O₃ Yb(thd)₃VariesVaries
Perovskite Materials (e.g., BaTiO₃, SrTiO₃)

The synthesis of multi-component oxides, such as perovskite materials like Barium Titanate (BaTiO₃) and Strontium Titanate (SrTiO₃), via MOCVD presents significant challenges in controlling stoichiometry. Heptanedione, tetramethyl- complexes are frequently used as the source for alkaline earth metals in these processes due to their volatility and stability.

For the deposition of BaTiO₃ and SrTiO₃, precursors such as Ba(thd)₂ and Sr(thd)₂ are used in conjunction with a titanium source, often a titanium alkoxide. researchgate.net A major difficulty is the difference in volatility and decomposition temperatures between the alkaline earth precursor and the titanium precursor, which can lead to difficulties in composition control. researchgate.net To overcome this, single-source precursors incorporating both metals, such as Ba₂Ti₂(thd)₄(OEt)₂(μ-OEt)₄(OEt)₂(EtOH)₂, have been developed to ensure a fixed stoichiometry in the vapor phase. researchgate.net

MOCVD of SrTiO₃ often utilizes a Sr(thd)₂ precursor. The development of new strontium precursors with lower melting points (around 80 °C) has been a focus of research to improve the reproducibility of the deposition process. osti.gov The use of these improved precursors allows for better control over the growth of high-quality strontium titanate films. osti.govdtic.mil The optimization of MOCVD process parameters, including precursor delivery and substrate temperature, is critical for achieving stoichiometric films with high crystallinity and the desired dielectric properties. dtic.milethz.ch

Kinetics and Thermodynamics of Precursor Vaporization and Decomposition in MOCVD

The success of any MOCVD process is fundamentally governed by the thermodynamic and kinetic properties of the chosen precursors. ias.ac.inresearchgate.net For heptanedione, tetramethyl- complexes, these properties dictate the operational window for vaporization, transport, and deposition.

Vaporization: Metal β-diketonates are generally solids that require heating to achieve sufficient vapor pressure for MOCVD. muni.cz The vaporization process is a critical step, and the precursor must be thermally stable at the required evaporation temperature to avoid premature decomposition. google.comuni-due.de For example, La(thd)₃ is efficiently vaporized between 160-230 °C with no evidence of decomposition by-products in the gas phase within this temperature range. researchgate.netcnr.it The volatility and stability of the precursor are strongly dependent on temperature and system pressure. nasa.gov Thermogravimetric analysis (TGA) is a common technique used to study the thermal behavior and determine the temperature range for stable vaporization. researchgate.netuni-due.de

Decomposition: Once transported into the reaction chamber, the precursor decomposes on the heated substrate surface to form the desired film. Thermodynamic modeling can predict the equilibrium concentrations of various species during the CVD process and help identify conditions for depositing pure, carbon-free films. ias.ac.inresearchgate.net For Cu(thd)₂, thermodynamic analysis predicts the deposition of pure copper over a wide range of temperatures. ias.ac.in Kinetic factors, however, control the rate at which the system approaches this equilibrium. ias.ac.inresearchgate.net In-situ Fourier transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the gas phase composition in the MOCVD reactor, providing insights into the decomposition pathways and the thermal robustness of the precursors. researchgate.netcnr.it Studies on Ln(thd)₃ precursors have shown a multistep unimolecular decomposition mechanism where the ligand breaks down stepwise while still coordinated to the metal ion. researchgate.net

PrecursorPropertyValue / Observation
La(thd)₃ Vaporization Temperature160 - 230 °C
Decomposition Temperature> 260 °C
Cu(thd)₂ Vaporization Temperature~150 - 250 °C
Deposition Temperature250 - 450 °C
Ba(thd)₂ DecompositionDecomposes close to its vaporization temperature

Correlation of Precursor Properties with Deposited Film Morphology and Crystallinity

The physical and chemical properties of heptanedione, tetramethyl- precursors have a direct and profound impact on the morphology (surface structure and roughness) and crystallinity (crystal structure and orientation) of the deposited films.

A precursor with high thermal stability is crucial for achieving smooth film surfaces. If a precursor decomposes in the gas phase before reaching the substrate, it can lead to the formation of particles, resulting in rough and porous films. researchgate.net The ideal precursor is transported to the substrate intact and decomposes cleanly via surface-mediated reactions. wikipedia.org The molecular structure of the precursor itself can influence film properties. For example, the design of single-source precursors for perovskites helps ensure stoichiometric homogeneity, which is essential for obtaining a pure crystalline phase. researchgate.net

Precursors for Atomic Layer Deposition (ALD)

Assessment of Heptanedione, tetramethyl- Complexes for ALD Processes

Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to achieve atomic-level thickness control and excellent conformality. ascensusspecialties.comharvard.edu The requirements for an ALD precursor are more stringent than for MOCVD. An ideal ALD precursor must have sufficient volatility, high reactivity with the co-reactant on the surface, and be thermally stable within a specific "ALD temperature window" to prevent thermal self-decomposition. ascensusspecialties.comharvard.edu

Heptanedione, tetramethyl- complexes have been assessed for ALD, but they present certain challenges. harvard.edu Many lanthanide β-diketonates, such as La(thd)₃, are solids with high melting points and require high evaporation temperatures (e.g., 180 °C for La(thd)₃). mdpi.com This can be problematic for ALD processes, which often favor liquid precursors for more reproducible vapor delivery. harvard.edu Furthermore, the reactivity of the β-diketonate ligand can be an issue. Because the metal is already bonded to oxygen within the ligand, reactions with common oxygen sources like water can be slow or incomplete. harvard.edu Stronger oxidants like ozone are often required, but this can lead to residual carbon contamination in the films, which increases electrical leakage currents. harvard.edu

To overcome these limitations, mixed-ligand precursors have been developed. For example, adding a Lewis base like N,N′-dimethylethylenediamine (DMEA) to La(thd)₃ creates a new precursor, La(thd)₃-DMEA, which exhibits improved thermal properties suitable for ALD. mdpi.com This modification helps to inhibit the polymerization that can occur with La(thd)₃ alone and improves its volatility and stability for the ALD process. mdpi.com

Low-Temperature ALD Applications

There is a significant drive to lower the deposition temperatures in ALD to make the process compatible with thermally sensitive substrates and to prevent unwanted crystallization or diffusion in device structures. rsc.orgucsd.edu While traditional heptanedione, tetramethyl- complexes often require high temperatures, modified precursors have enabled low-temperature ALD applications.

For example, in the deposition of SrTiO₃, a modified strontium precursor, bis(1-(2-methoxyethoxy)-2,2,6,6-tetramethyl-3,5-heptanedionate) strontium [Sr(me-thd)₂], has been used with a titanium alkoxide and a remote oxygen plasma to achieve ALD at a low temperature of 250 °C. researchgate.net The use of an oxygen plasma as the co-reactant instead of water allows for more efficient ligand removal at lower temperatures, resulting in stoichiometric films. researchgate.net This demonstrates a key strategy for adapting β-diketonate chemistry for low-temperature ALD: modifying the ligand structure to enhance volatility and reactivity, and pairing the precursor with a highly reactive co-reactant. The development of such processes is crucial for fabricating advanced dielectric materials for future electronic devices. researchgate.net

Atomic-Level Control of Film Composition and Structure

Complexes of heptanedione, tetramethyl-, formally known as 2,2,6,6-tetramethyl-3,5-heptanedione (thd), are instrumental as precursors in advanced thin-film deposition techniques like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD). Their chemical properties enable precise, atomic-level control over the composition and structure of the deposited films, which is critical for the fabrication of high-performance advanced materials.

The fundamental principle behind this control in ALD is the self-limiting nature of the surface reactions. researchgate.net In a typical ALD process, the precursor, such as a metal complex of heptanedione, tetramethyl-, is introduced into the reaction chamber in gaseous form. It reacts with the substrate surface in a self-saturating manner, meaning the reaction stops once all available reactive sites on the surface are occupied. This is followed by a purge of the excess precursor and the introduction of a co-reactant, which then reacts with the adsorbed precursor layer to form the desired material and regenerate the surface for the next cycle. This cyclic process allows for the deposition of material in a layer-by-layer fashion, offering unparalleled control over film thickness and uniformity.

Detailed Research Findings

Research has demonstrated the high degree of control achievable using heptanedione, tetramethyl- complexes. For instance, in the ALD of nickel oxide (NiO) using bis(2,2,6,6-tetramethyl-3,5-dionato)nickel(II) (Ni(thd)₂) and water (H₂O) as precursors, a well-defined ALD temperature window is observed. diva-portal.org Within this window, the growth is self-limiting, leading to a consistent growth per cycle (GPC) and low levels of impurities.

Control of Film Stoichiometry in Complex Oxides:

The stoichiometry of complex metal oxides can be precisely tuned by manipulating the ratio of precursor cycles. For example, in the deposition of strontium titanate (SrTiO₃), the ratio of strontium to titanium (Sr/Ti) in the film can be controlled by adjusting the ratio of SrO to TiO₂ sub-cycles. researchgate.net This level of control is crucial for tuning the dielectric and ferroelectric properties of the material.

Table 1: Control of Sr/Ti Ratio in SrTiO₃ Films via ALD Cycle Ratio

Data derived from graphical representations in scientific literature.

SrO:TiO₂ Cycle Ratio Resulting Sr/Ti Ratio in Film
1:2 < 1 (Ti-rich)
1:1 ≈ 1 (Stoichiometric)
2:1 > 1 (Sr-rich)

Influence of Deposition Temperature on Film Composition:

The deposition temperature is a critical parameter that influences both the growth rate and the purity of the films. For the Ni(thd)₂/H₂O process, ALD characteristics are maintained at temperatures up to 275°C. diva-portal.org Within this range, the carbon content in the resulting NiO films, originating from the heptanedione, tetramethyl- ligand, remains low, typically between 1-2 at%. researchgate.netdiva-portal.org However, exceeding this temperature leads to the thermal decomposition of the Ni(thd)₂ precursor, which disrupts the self-limiting growth and can lead to higher impurity concentrations and poor film quality. researchgate.netdiva-portal.org

Table 2: ALD Process Parameters for NiO Thin Films Using Ni(thd)₂ and H₂O

Deposition Temperature (°C) Growth Per Cycle (nm/cycle) Carbon Content (at%) Growth Behavior
200 ~0.035 1-2 Self-limiting ALD
250 ~0.040 1-2 Self-limiting ALD
275 ~0.045 1-2 Self-limiting ALD
>275 Increases significantly >2 Thermal Decomposition

The structural properties of the deposited films are also influenced by the deposition process. The initial stages of ALD growth often involve the nucleation of distinct grains, which then coalesce to form a continuous film as the number of cycles increases. researchgate.net For NiO films grown from Ni(thd)₂, a continuous film is typically formed after approximately 250 ALD cycles. researchgate.net The choice of co-reactant can also impact the crystalline structure and purity of the film. For example, while water is a common co-reactant, the use of ozone or plasma can alter the reaction pathways and influence the final film properties.

Catalytic Applications of Heptanedione, Tetramethyl and Its Metal Complexes

Ligand Role in Homogeneous Catalysis

In homogeneous catalysis, the tetramethylheptanedionate ligand is instrumental in modifying the properties of metal catalysts, thereby enhancing their performance in a range of organic transformations.

While extensive data on the use of heptanedione, tetramethyl- in classic palladium-catalyzed Suzuki and Heck reactions is not widely reported in readily available literature, its impact is notable in nickel-catalyzed cross-coupling reactions, particularly for the formation of C(sp²)-C(sp³) bonds.

Anionic diketonate-based ligands like tetramethylheptanedionate (TMHD) have been successfully employed in nickel-catalyzed radical C(sp²)-C(sp³) cross-coupling reactions. These reactions are crucial for the construction of complex organic molecules, including the formation of all-carbon quaternary centers. For instance, nickel complexes bearing the TMHD ligand have been utilized in the coupling of acyclic tertiary organoboron reagents with a variety of electron-poor and electron-neutral aryl bromides nih.gov. The bulky nature of the TMHD ligand is thought to play a key role in the efficiency of these transformations.

In a specific application, a nickel-catalyzed radical cross-coupling between tertiary alkyl redox-active esters and arylzinc reagents was reported to proceed efficiently in the presence of the TMHD ligand nih.gov. This highlights the utility of heptanedione, tetramethyl- in facilitating challenging C(sp²)-C(sp³) bond formations.

Examples of Nickel-Catalyzed C(sp²)-C(sp³) Cross-Coupling Reactions with Diketonate Ligands
Reactant 1Reactant 2Catalyst SystemLigandProduct TypeSignificance
Acyclic tertiary organoboron reagentsAryl bromides (electron-poor and -neutral)Nickel-basedtetramethylheptanedionate (TMHD)Arylated quaternary carbonsFormation of sterically hindered C-C bonds
Tertiary alkyl redox-active estersArylzinc reagentsNickel-basedtetramethylheptanedionate (TMHD)Arylated quaternary centersApplication in complex molecule synthesis

The deoxydehydration (DODH) of vicinal diols to olefins is a critical transformation for the conversion of biomass into valuable chemicals. Metal complexes of heptanedione, tetramethyl- have shown significant promise in this area, particularly with molybdenum-based catalysts.

Research has demonstrated that the use of 2,2,6,6-tetramethyl-3,5-heptanedione (TMHDH) as a ligand for molybdenum catalysts leads to a substantial increase in the yield of the desired olefin products from a variety of substrates and with different reductants researchgate.net. The stabilizing effect of the bulky β-diketone ligand is a key factor in this enhanced performance. It is proposed that the sterically demanding nature of the TMHDH ligand prevents the oligomerization and subsequent precipitation of the molybdenum catalyst, thereby maintaining its activity in the homogeneous phase researchgate.net. This hypothesis has been supported by electrospray mass spectrometry studies researchgate.net.

While rhenium-based catalysts are also highly effective for DODH reactions, the use of more abundant and less expensive metals like molybdenum is of great interest. The application of heptanedione, tetramethyl- as a ligand provides a pathway to improve the efficacy of these more sustainable catalyst systems.

Effect of Ligands on Molybdenum-Catalyzed Deoxydehydration (DODH)
Catalyst SystemLigandSubstrateProductKey Finding
Molybdenum-based2,2,6,6-tetramethyl-3,5-heptanedione (TMHDH)Various vicinal diolsOlefinsIncreased product yield due to stabilization of the catalyst
Molybdenum-basedOther β-diketonatesVarious vicinal diolsOlefinsLower yields compared to TMHDH, attributed to catalyst instability

The catalytic performance of metal complexes is intricately linked to the steric and electronic properties of their ligands. The tetramethylheptanedionate ligand, with its bulky tert-butyl groups, exerts significant steric hindrance around the metal center. This steric bulk is a defining feature that influences catalyst activity and selectivity in several ways.

Steric Effects:

Stabilization and Solubility: The large steric profile of the tetramethylheptanedionate ligand enhances the stability of metal complexes by preventing aggregation and decomposition pathways such as oligomerization researchgate.net. This leads to more robust and long-lived homogeneous catalysts. Furthermore, the nonpolar alkyl groups can improve the solubility of the metal complex in organic solvents, which is crucial for homogeneous catalysis.

Coordination Geometry: The steric demands of the ligand can influence the coordination number and geometry of the metal center, which in turn affects the accessibility of substrates to the catalytic site smolecule.com. This can lead to enhanced selectivity in reactions where substrate approach is a key determining factor.

Reaction Rates: By creating a sterically crowded environment, the ligand can influence the rates of elementary steps in a catalytic cycle, such as ligand association/dissociation and reductive elimination.

Electronic Effects:

Lewis Acidity: The electronic properties of the β-diketonate ligand, influenced by the alkyl substituents, modulate the Lewis acidity of the metal center. This is a critical parameter in catalysis, as it affects the activation of substrates.

Ligand Field: The tetramethylheptanedionate ligand creates a specific ligand field around the metal ion, which influences its electronic properties and, consequently, its reactivity and interaction with other chemical species cymitquimica.com.

The interplay of these steric and electronic effects allows for the fine-tuning of catalyst performance. For example, in the DODH reactions catalyzed by molybdenum complexes, the steric bulk of the tetramethylheptanedionate ligand is the dominant factor leading to improved catalyst stability and higher yields researchgate.net.

Precursors for Heterogeneous Catalysts

Metal complexes of heptanedione, tetramethyl- serve as valuable precursors for the synthesis of heterogeneous catalysts. Their thermal stability and volatility allow for their use in techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create well-defined catalytic materials on various supports.

The synthesis of supported metal and metal oxide catalysts is a cornerstone of heterogeneous catalysis. By using well-defined molecular precursors like metal tetramethylheptanedionate complexes, it is possible to achieve a high dispersion of the active phase on the support material. This is crucial for maximizing the catalytic activity, as it increases the number of accessible active sites.

For instance, ruthenium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is noted for its thermal stability and is used as a precursor for the deposition of ruthenium films cymitquimica.com. Such films can have applications in various catalytic processes. The clean decomposition of these β-diketonate complexes, often with minimal carbon contamination, is a significant advantage in the preparation of high-purity catalytic materials. The choice of precursor and deposition technique allows for control over the size, morphology, and composition of the resulting catalytic nanoparticles or thin films, which in turn dictates their performance.

Mechanistic Investigations of Heptanedione, tetramethyl- Based Catalytic Cycles

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its efficiency and developing new catalysts. While detailed mechanistic studies specifically focused on catalytic cycles involving heptanedione, tetramethyl- are not extensively documented across all reaction types, insights can be drawn from related systems.

In the context of nickel-catalyzed C(sp²)-C(sp³) cross-coupling reactions, the role of the diketonate ligand is believed to be crucial in stabilizing the nickel species involved in the catalytic cycle nih.gov. The mechanism likely involves oxidative addition, transmetalation, and reductive elimination steps, with the tetramethylheptanedionate ligand influencing the kinetics and thermodynamics of each step. The steric bulk of the ligand can facilitate the reductive elimination step, which is often the product-forming step in cross-coupling reactions.

For deoxydehydration reactions, mechanistic studies of related systems suggest that the catalytic cycle involves the formation of a metal-diolate intermediate. The role of the tetramethylheptanedionate ligand in this process is likely to stabilize the high-valent metal center and prevent off-cycle reactions such as catalyst deactivation through dimerization or oligomerization researchgate.net. The ligand's influence on the rate-determining step, whether it be diol coordination, oxygen transfer, or olefin extrusion, is an area of active investigation.

Further mechanistic studies, including kinetic analysis and computational modeling, are needed to fully elucidate the precise role of the tetramethylheptanedionate ligand in the elementary steps of these and other catalytic cycles. Such studies will undoubtedly pave the way for the rational design of more efficient and selective catalysts based on this versatile ligand.

Computational and Theoretical Investigations of Heptanedione, Tetramethyl Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying systems containing 2,2,6,6-tetramethyl-3,5-heptanedione due to its favorable balance of accuracy and computational cost, making it suitable for the relatively large size of this ligand and its complexes. youtube.com DFT calculations are instrumental in exploring the electronic properties, reactivity, and dynamics of these systems.

DFT calculations are used to model the distribution of electrons within the 2,2,6,6-tetramethyl-3,5-heptanedione molecule and its metal complexes, providing a deep understanding of their stability and chemical nature. In its free form, the molecule exists in equilibrium between its keto and enol tautomers, with computational studies indicating that the enolic form is thermodynamically more stable in the gas phase. researchgate.net

When used as a ligand to form metal complexes, such as with zirconium (Zr) and hafnium (Hf), DFT helps to characterize the bonding between the deprotonated ligand and the metal center. nih.govacs.org These calculations can determine bond orders, atomic charges, and the nature of the frontier molecular orbitals (HOMO and LUMO), which are essential for understanding the electronic transitions and reactivity of the complexes. For instance, in a study of its adsorption on a silicon surface, DFT was used to calculate the structures and adsorption energies of various possible addition products, identifying the most stable configurations. researchgate.net

Table 1: Calculated Adsorption Energies of Heptanedione, tetramethyl- on a Si(100)-2x1 Surface researchgate.net
Adsorption ModeCalculated Adsorption Energy (eV)Key Interacting Atoms
[4+2] Cycloaddition-1.75O, C=C (enol form) with Si dimers
Dative Bonding (O -> Si)-1.10Carbonyl Oxygen with Si dimer
O-H Dissociation (enol form)-2.50Enolic H on Si, O on adjacent Si

A significant application of DFT is in mapping the potential energy surface for chemical reactions, allowing for the prediction of reaction pathways and the calculation of associated energy barriers (activation energies). nih.gov For 2,2,6,6-tetramethyl-3,5-heptanedione, this is particularly relevant in the context of its synthesis, decomposition, and role in deposition processes.

Computational studies have investigated the intramolecular hydrogen shifts required to convert between different adsorbed states on a surface. DFT calculations revealed that pathways involving 1,2 and 1,3 intramolecular H-shifts are associated with high activation energies, making them unlikely to occur at room temperature. researchgate.net This type of analysis is critical for understanding the mechanisms of surface chemistry in MOCVD, where the ligand's decomposition pathway influences the purity and quality of the resulting thin film.

The bulky tert-butyl groups on the 2,2,6,6-tetramethyl-3,5-heptanedione ligand impose significant steric constraints, leading to complex conformational possibilities and dynamic behaviors, especially in its metal complexes. DFT is employed to determine the most stable geometric isomers and to understand the flexibility of the ligand framework. By calculating the relative energies of different conformers, researchers can predict the dominant structures present under various conditions. This conformational analysis is essential for interpreting spectroscopic data, such as NMR, where different conformations may be in dynamic equilibrium.

Advanced Computational Methods for Complex Interactions

While DFT is a versatile tool, for systems where weak, non-covalent interactions are dominant, more advanced computational methods may be required for high accuracy. nih.govsemanticscholar.org Methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory, and Quantum Monte Carlo (QMC) provide more accurate descriptions of electron correlation effects, which are the origin of dispersion forces. semanticscholar.org Symmetry-Adapted Perturbation Theory (SAPT) is another powerful technique that can decompose the total interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion, offering deeper insight into the nature of the intermolecular forces. semanticscholar.org These methods, though computationally expensive, serve as benchmarks for calibrating more efficient methods like dispersion-corrected DFT.

Analysis of Non-Covalent Interactions (e.g., Chalcogen Bonds, Metallophilic Interactions)

Non-covalent interactions are crucial in determining the three-dimensional structure of large molecules and the packing of molecules in crystals. wikipedia.orgmdpi.com In complexes of 2,2,6,6-tetramethyl-3,5-heptanedione, these forces dictate properties like solubility and volatility. nih.govacs.org The unusually low solubility and volatility of certain metal-tetramethylheptanedionate complexes, such as M(thd)₄ (where M = Zr, Hf), have been attributed to strong van der Waals interactions and efficient crystal packing. nih.govacs.org

Computational analysis helps to quantify these interactions. While not specific to heptanedione, studies on related organometallic systems demonstrate the importance of such forces. For example, theoretical calculations can be used to study chalcogen bonds, where an electrophilic region on a covalently bonded chalcogen atom (like S, Se, or Te) interacts with a nucleophile. mdpi.com Similarly, metallophilic interactions, which are weak attractive forces between closed-shell metal centers, can be investigated. The analysis of these weak interactions is critical for crystal engineering and the design of new materials with tailored properties. mpg.de

Table 2: Types of Non-Covalent Interactions in Molecular Systems wikipedia.org
Interaction TypeTypical Energy (kcal/mol)Description
Van der Waals Forces0.5 - 2.0Includes London dispersion, dipole-dipole, and dipole-induced dipole forces.
Hydrogen Bonding1 - 10Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.
Halogen Bonding1 - 5A non-covalent interaction where a halogen atom acts as an electrophilic species.
Chalcogen Bonding1 - 4Interaction involving a chalcogen atom (Group 16) as an electrophilic site.

Emerging Research Areas and Functional Materials Utilizing Heptanedione, Tetramethyl Ligands

Single-Molecule Magnets (SMMs) Based on Lanthanide-Heptanedione, tetramethyl- Complexes

Single-Molecule Magnets (SMMs) are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis, properties typically associated with bulk magnets. Lanthanide ions, with their large magnetic moments and inherent magnetic anisotropy, are key ingredients in the design of high-performance SMMs. The heptanedione, tetramethyl- ligand plays a crucial role in the structure and magnetic behavior of these lanthanide-based SMMs.

Design Principles for Enhanced Magnetic Anisotropy

The magnetic anisotropy of a lanthanide-based SMM is a critical factor in achieving a high energy barrier for the reversal of magnetization (Ueff), which is a hallmark of SMM behavior. The ligand field created by the coordinating atoms around the lanthanide ion directly influences this anisotropy. The design of lanthanide complexes with heptanedione, tetramethyl- ligands has been explored to control and enhance this anisotropy.

Investigation of Magnetic Relaxation Mechanisms

The slow magnetic relaxation in SMMs can occur through various mechanisms, including the Orbach, Raman, and quantum tunneling of magnetization (QTM) processes. Understanding and controlling these relaxation pathways are essential for improving the performance of SMMs.

In the aforementioned Dy4 cluster incorporating the heptanedione, tetramethyl- ligand, magnetic studies revealed slow magnetic relaxation behavior under a zero direct-current (dc) field. researchgate.net The effective energy barrier for this complex was determined to be ΔE/kB = 1.44 K. researchgate.net This relatively low barrier suggests that while SMM behavior is present, the magnetic relaxation is likely dominated by faster relaxation pathways at higher temperatures. The investigation of such complexes helps to elucidate how the specific coordination environment provided by the tmhd ligand and other coligands influences the dominant magnetic relaxation mechanisms. For instance, subtle changes in the molecular structure can significantly impact the quantum tunneling pathways, which can be suppressed by applying an external magnetic field.

Solvent-Induced Tuning of Magnetic Properties

The solvent used during the synthesis and crystallization of lanthanide-SMMs can have a profound impact on the final structure and, consequently, the magnetic properties. This is often due to the coordination of solvent molecules to the metal centers or their role in directing the crystal packing.

Research has shown that minor changes in the solvent can profoundly affect the structure of dysprosium clusters. researchgate.net For example, the synthesis of a series of Dy4 clusters with different β-diketonate ligands, including tmhd, demonstrated that the choice of solvent was a critical factor in determining the final molecular structure. researchgate.net This structural modulation, in turn, directly influences the magnetic dynamics of the lanthanide clusters. The ability to tune the magnetic properties through solvent selection offers a convenient method for optimizing the performance of SMMs based on heptanedione, tetramethyl- complexes.

ComplexEffective Energy Barrier (ΔE/kB)Relaxation Time (τ0)Reference
[Dy4(tmhd)8(L)2(CH3OH)2]·CH3OH1.44 KNot Reported researchgate.net

Luminescent Materials (e.g., Iridium(III) complexes for Organic Light-Emitting Diodes)

The heptanedione, tetramethyl- ligand is also utilized in the development of luminescent materials, particularly those based on lanthanide ions. The ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelengths.

While the prompt specifically mentions Iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs), the available research literature predominantly focuses on the luminescent properties of lanthanide complexes incorporating the heptanedione, tetramethyl- ligand. There is a notable lack of specific studies on Iridium(III) complexes with this particular ligand for OLED applications in the reviewed sources.

However, the principles of using heptanedione, tetramethyl- in luminescent materials are well-demonstrated with lanthanide complexes. The strong absorption of the ligand in the UV region allows for efficient sensitization of the lanthanide ion's emission. For instance, europium(III) and terbium(III) complexes with tmhd are known to exhibit strong red and green luminescence, respectively. The photophysical properties of these complexes are highly dependent on the efficiency of the intramolecular energy transfer from the ligand to the metal center.

Lanthanide IonLigand SystemEmission ColorPotential Application
Europium(III)Heptanedione, tetramethyl-RedDisplays, Sensors
Terbium(III)Heptanedione, tetramethyl-GreenDisplays, Bio-imaging

Development of Photoresponsive Materials

Photoresponsive materials are a class of smart materials that can change their properties upon exposure to light. This can include changes in color (photochromism), shape, or chemical reactivity. The incorporation of photoactive moieties into materials containing metal complexes can lead to novel functionalities.

Based on the conducted searches, there is currently no significant body of publicly available research detailing the development of photoresponsive materials that specifically utilize the heptanedione, tetramethyl- ligand. While the broader field of photoresponsive materials is an active area of research, the application of this particular ligand in this context appears to be a nascent or underexplored area. Future research may explore the incorporation of photochromic units into ligands similar to heptanedione, tetramethyl- to create novel photo-switchable metal complexes.

Future Research Directions and Opportunities

Design and Synthesis of Advanced Heptanedione, tetramethyl- Derivatives

The future development of Heptanedione, tetramethyl- chemistry hinges on the synthesis of advanced derivatives where the peripheral tert-butyl groups are replaced with functional moieties. This approach allows for the fine-tuning of the ligand's steric and electronic properties, thereby influencing the characteristics of its resulting metal complexes. The classical Claisen condensation method, a primary route for synthesizing β-diketones, can be adapted to create these new derivatives. researchgate.netmdpi.com

Strategic functionalization can impart new capabilities. For instance, introducing fluorinated alkyl groups can increase the Lewis acidity of the metal center and enhance the volatility and solubility of the corresponding metal complexes, which is highly desirable for chemical vapor deposition applications. nih.govmdpi.com Attaching chromophoric units, such as an azobenzene (B91143) bridge, could yield photo-responsive ligands whose coordination properties can be controlled with light. acs.org Furthermore, incorporating additional donor atoms into the ligand's side chains could create multidentate or bridging ligands capable of forming more complex and stable coordination structures. researchgate.net

Interactive Table 1: Proposed Derivatives of Heptanedione, tetramethyl- and Their Potential Applications

Derivative Class Functional Group Example Target Property Enhancement Potential Application Area
Fluorinated Derivatives -CF3, -C2F5 Increased volatility, solubility, Lewis acidity Metal-Organic Chemical Vapour Deposition (MOCVD) precursors
Photo-responsive Derivatives Azobenzene moiety Light-switchable coordination and optical properties Smart materials, molecular switches
Extended Conjugation Derivatives Phenyl, Thienyl Modified electronic properties, enhanced light absorption Luminescent materials, photosensitizers

Exploration of Novel Metal-Heptanedione, tetramethyl- Architectures with Unique Reactivity

Heptanedione, tetramethyl- is an exceptional building block for constructing a diverse array of metal-organic architectures. Future work should move beyond simple mononuclear complexes to explore polynuclear and heterometallic systems. nih.gov The synthesis of bimetallic or trimetallic complexes, particularly those combining d-block and f-block elements (3d-4f), is a promising avenue. vnu.edu.ua Such heterometallic structures can exhibit synergistic properties, such as enhanced luminescence through sensitization or unique magnetic behaviors not present in the single-metal components. nih.govvnu.edu.ua

These novel architectures could serve as precursors to highly active and selective catalysts. For example, molybdenum(IV) complexes with β-diketonate ligands have shown high activity in allylic substitution reactions, and new architectures could further refine this reactivity. chemrxiv.org The construction of coordination polymers and metal-organic frameworks (MOFs) using Heptanedione, tetramethyl- or its derivatives as ligands is another area ripe for exploration. These materials could be designed to have specific porosities, thermal stabilities, and guest-molecule interactions for applications in gas storage, separation, and heterogeneous catalysis.

Interactive Table 2: Novel Metal Architectures with Heptanedione, tetramethyl- Ligands

Architecture Type Metal Combination Example Target Functionality Potential Application
Heterometallic Clusters (3d-4f) Zn(II)-Eu(III), Zn(II)-Nd(III) Enhanced luminescence, upconversion Bio-imaging, sensors, solid-state lighting
Polynuclear Transition Metal Complexes Fe(III)n, Mn(II)n Spin-crossover, single-molecule magnetism Data storage, spintronics
Coordination Polymers -[Cu(thd)2-L]-n (L=bridging ligand) Porosity, catalytic sites Gas separation, heterogeneous catalysis

Expansion into Nanoscience and Quantum Materials

The properties of metal complexes of Heptanedione, tetramethyl- make them ideal precursors for materials synthesis at the nanoscale. Their volatility is a key advantage for their use in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) to produce high-purity metal oxide thin films and nanoparticles. nih.govprochemonline.com Future research can focus on leveraging these precursors for the bottom-up synthesis of nanomaterials with precisely controlled size, shape, and composition, which are critical for applications in electronics, catalysis, and energy storage.

Furthermore, the luminescent properties of lanthanide complexes of β-diketonates offer a pathway into the realm of quantum materials. mdpi.comdergipark.org.tr Lanthanide ions exhibit sharp, line-like emission spectra, and when chelated by an organic ligand like Heptanedione, tetramethyl-, their emission can be efficiently sensitized through an "antenna effect". dergipark.org.tr A significant future direction is the design of Heptanedione, tetramethyl- complexes of europium (Eu³⁺), terbium (Tb³⁺), or ytterbium (Yb³⁺) for integration into quantum dots or as emissive layers in organic light-emitting diodes (OLEDs). Research into core-shell nanoparticles, where a luminescent lanthanide-thd complex is encapsulated within a silica (B1680970) or polymer shell, could lead to robust and photostable nanoprobes for biomedical imaging and sensing. mdpi.com

Integration of Multiscale Computational Modeling with Experimental Research

To accelerate the discovery and optimization of new Heptanedione, tetramethyl- based systems, a strong integration of computational modeling with experimental synthesis and characterization is essential. Multiscale modeling approaches can provide profound insights into the structure-property relationships of these complex systems. msu.edunih.gov

At the most fundamental level, quantum mechanical methods like Density Functional Theory (DFT) can be used to predict the electronic structure, stability, and spectroscopic properties of new derivatives and their metal complexes. rsc.orgmdpi.com This allows for the in silico screening of candidate molecules before undertaking challenging and resource-intensive laboratory synthesis. Molecular Dynamics (MD) simulations can then model the behavior of these complexes in different environments, such as in solution, at interfaces, or during self-assembly into larger structures. Finally, continuum models can help predict the performance of materials derived from these complexes in a device context, for example, modeling the film growth process in MOCVD. This synergistic "theory-to-experiment" feedback loop will be crucial for the rational design of next-generation materials based on Heptanedione, tetramethyl-. elsevier.com

Q & A

Q. How can researchers resolve discrepancies in literature on tetramethylheptanedione’s ligand behavior?

  • Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to identify methodological variations (e.g., synthesis conditions, analytical techniques). Replicate key studies under controlled parameters. Use meta-analysis to quantify effect sizes (e.g., tit_i variability across lanthanides) .

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